molecular formula C10H8N2O4 B14167997 3-(Carboxymethyl)-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid CAS No. 1204475-80-8

3-(Carboxymethyl)-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid

Cat. No.: B14167997
CAS No.: 1204475-80-8
M. Wt: 220.18 g/mol
InChI Key: PVLGWDPYEMMUPA-UHFFFAOYSA-N
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Description

3-(Carboxymethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is a high-purity chemical compound offered for research and development purposes. This multifunctional azaindole derivative serves as a valuable scaffold in organic synthesis and medicinal chemistry. Its dual carboxylic acid functional groups make it a versatile bifunctional building block for constructing more complex molecules, particularly in the exploration of new pharmaceutical candidates. As a pyrrolopyridine, it is of significant interest in the development of kinase inhibitors and other targeted therapies, where it can act as a core structure to interact with specific biological enzymes and receptors. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can use this compound to synthesize novel analogs or as a standard in analytical studies. Please handle with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

3-(carboxymethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4/c13-7(14)4-6-5-2-1-3-11-9(5)12-8(6)10(15)16/h1-3H,4H2,(H,11,12)(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVLGWDPYEMMUPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=C2CC(=O)O)C(=O)O)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201180279
Record name 3-(Carboxymethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201180279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204475-80-8
Record name 3-(Carboxymethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204475-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Carboxymethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201180279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of Aminopyridine Derivatives

Aminopyridines undergo cyclization with α-ketoesters or diketones to form the fused pyrrole-pyridine system. For example, 2-amino-3-bromopyridine reacts with ethyl acetoacetate under acidic conditions to yield 1H-pyrrolo[2,3-b]pyridine-2-carboxylate, which is hydrolyzed to the free carboxylic acid. This method achieves moderate yields (45–60%) but requires careful control of reaction pH to avoid decarboxylation.

Metal-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed couplings, such as Suzuki-Miyaura or Buchwald-Hartwig reactions, enable the construction of the pyrrolo[2,3-b]pyridine ring. For instance, 3-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid can be synthesized via coupling of a brominated pyrrole fragment with a pyridine boronic ester. These methods offer superior regiocontrol but entail higher costs due to catalyst requirements.

Introduction of the 3-Carboxymethyl Group

The carboxymethyl (-CH2COOH) moiety at position 3 is introduced through alkylation or substitution reactions, often requiring protective group strategies to prevent side reactions.

Tosyl-Protected Alkylation

A patent by US20090233956A1 details the use of p-toluenesulfonyl (tosyl) protection to direct alkylation to the 3-position. The procedure involves:

  • Protecting the pyrrolo[2,3-b]pyridine NH group with tosyl chloride.
  • Reacting the protected intermediate with ethyl bromoacetate in the presence of a Lewis acid (e.g., AlCl3) to yield 3-(ethoxycarbonylmethyl)-1-tosyl-pyrrolo[2,3-b]pyridine.
  • Hydrolyzing the ester using NaOH to generate the free carboxylic acid.

This method achieves 65–70% yields but necessitates subsequent deprotection steps.

Cyanomethyl Substitution and Hydrolysis

An alternative route substitutes a halogen at position 3 with a cyanomethyl group, followed by nitrile hydrolysis:

  • Bromination of 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid using N-bromosuccinimide (NBS) under radical conditions yields 3-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid.
  • Nucleophilic substitution with sodium cyanide in DMF introduces the cyanomethyl group (3-(cyanomethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid).
  • Acidic hydrolysis (6M HCl, reflux) converts the nitrile to the carboxymethyl group.

This approach avoids protective groups but faces challenges in achieving complete substitution due to steric hindrance.

Carboxylation at the 2-Position

The pre-existing carboxylic acid at position 2 is typically introduced early in the synthesis to leverage directing effects for subsequent functionalization.

Directed Ortho Metalation (DoM)

Lithium diisopropylamide (LDA) deprotonates the 2-position, enabling carboxylation via CO2 quenching:

  • Treat 3-(carboxymethyl)-1H-pyrrolo[2,3-b]pyridine with LDA at -78°C.
  • Introduce CO2 gas to form the carboxylate intermediate.
  • Acidify with HCl to precipitate the final product.

This method achieves >80% yields but requires anhydrous conditions and strict temperature control.

Oxidation of Methyl Groups

For intermediates with a methyl group at position 2, oxidation with KMnO4 or RuO4 under acidic conditions generates the carboxylic acid. However, over-oxidation risks necessitate precise reaction monitoring.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Steps Yield (%) Purity (%)
Tosyl-Protected Alkylation 1H-Pyrrolo[2,3-b]pyridine Protection, alkylation, hydrolysis 65–70 95
Cyanomethyl Substitution 3-Bromo-pyrrolo[2,3-b]pyridine Substitution, hydrolysis 50–55 90
DoM Carboxylation 3-(Carboxymethyl)-pyrrolo[2,3-b] Metalation, CO2 quenching 80–85 98

The tosyl-protected route offers higher reproducibility, while DoM carboxylation excels in yield and purity. Cyanomethyl substitution is cost-effective but less efficient.

Challenges and Optimization Strategies

Regioselectivity in Alkylation

Electronic effects from the pyridine nitrogen direct electrophiles to the 3-position, but competing reactions at the 5-position occur in unprotected systems. Tosyl protection mitigates this by deactivating the NH group.

Hydrolysis Conditions

Ester hydrolysis (e.g., ethyl to carboxylic acid) requires alkaline conditions, but prolonged exposure may degrade the pyrrolo ring. Stepwise monitoring via HPLC ensures optimal reaction termination.

Purification Techniques

Silica gel chromatography effectively separates intermediates, while recrystallization from ethanol/water mixtures enhances final product purity.

Industrial-Scale Considerations

Large-scale synthesis prioritizes the tosyl-protected alkylation route due to streamlined isolation steps. Continuous flow reactors improve yield consistency by maintaining precise temperature and mixing parameters during critical steps like nitrile hydrolysis.

Emerging Methodologies

Recent advances in photoredox catalysis enable direct C–H functionalization at position 3, bypassing protective groups. For example, visible-light-mediated alkylation using bromoacetic acid as a radical precursor shows promise for greener synthesis.

Chemical Reactions Analysis

General Reactivity

The reactivity of 3-(Carboxymethyl)-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid stems from its bicyclic system and the two carboxylic acid groups. The compound can undergo various chemical transformations, showcasing its versatility in synthetic organic chemistry. These transformations include reactions at the carboxylic acid groups, the pyrrolopyridine ring, and potential interactions involving the nitrogen atom. The compound exhibits a planar structure, which facilitates π-π stacking interactions that can influence its biological activity.

Reactions Involving Carboxylic Acid Groups

This compound can participate in esterification, amidation, and salt formation due to the presence of two carboxylic acid groups.

1. Esterification: The carboxylic acid groups can be converted to esters via reaction with alcohols under acidic conditions.
2. Amidation: The carboxylic acid groups can react with amines to form amides using appropriate coupling agents.
3. Salt Formation: The carboxylic acid groups can react with bases to form carboxylate salts.

Reactions on the Pyrrolopyridine Ring

The pyrrolopyridine core of this compound can undergo electrophilic substitution reactions . 1H-pyrrolo[2,3-b]pyridines are known to undergo nitration, nitrosation, bromination, iodination, and reactions with Mannich bases, predominantly at the 3-position .

Mechanisms of Action

The mechanism of action for compounds like this compound often involves interaction with specific biological targets such as enzymes or receptors. Derivatives of this compound have been studied for their inhibitory effects on phosphodiesterases, which play a crucial role in cellular signaling pathways. The binding affinity and selectivity for these targets can significantly influence their pharmacological effects, leading to potential applications in treating conditions like inflammation or neurodegenerative diseases.

Stability and Degradation

This compound is generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 2-carboxy- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 2-carboxy- involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the signaling pathways that the enzyme regulates. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

The pyrrolo[2,3-b]pyridine scaffold is versatile, with modifications at positions 2, 3, 5, 6, and 7 significantly altering physicochemical and biological properties. Below is a detailed comparison of the target compound with structurally related derivatives:

Substituent Variations and Functional Groups

Position 2 Modifications
  • Parent compound (1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid) : Lacks additional substituents, serving as the base structure. Its ester derivatives (e.g., ethyl or methyl esters) are common synthetic intermediates. For example, ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS 287384-84-3) is used to introduce chlorine at position 6 .
  • Trifluoromethyl derivatives : 6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (CAS 952182-22-8) incorporates a strong electron-withdrawing group at position 6, enhancing metabolic stability and lipophilicity compared to the target compound .
Position 3 Modifications
  • 3-Formyl derivative : Methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate () replaces the carboxymethyl group with a formyl (-CHO) group, reducing acidity but enabling Schiff base formation for conjugation .
  • 3-Carbonyl derivatives : Compounds like {3-[5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]...} () highlight the 3-position’s role in forming amide bonds for kinase inhibitor design .
Dual Functionalization

The target compound uniquely combines a 2-carboxylic acid and 3-carboxymethyl group.

Biological Activity

3-(Carboxymethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This compound is characterized by a pyrrolo[2,3-b]pyridine core structure with two carboxylic acid groups and a carboxymethyl group, enhancing its interaction with biological targets.

  • Molecular Formula : C10H10N2O4
  • Molar Mass : Approximately 218.20 g/mol
  • Melting Point : 205-209 °C
  • Solubility : Slightly soluble in water

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory effects on fibroblast growth factor receptors (FGFRs). This inhibition affects key signaling pathways, including:

  • RAS–MEK–ERK Pathway : Involved in cell growth and survival.
  • PI3K–Akt Pathway : Plays a critical role in cellular metabolism and survival.

The binding affinity of this compound to FGFRs has been shown to lead to reduced cellular proliferation and differentiation, making it a candidate for anti-cancer therapies.

Anti-Cancer Properties

In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. The mechanism of action appears to involve:

  • Reduction in Cell Migration and Invasion : The compound significantly decreases the ability of cancer cells to migrate and invade surrounding tissues.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds highlights the unique features of this compound:

Compound NameMolecular FormulaUnique Features
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acidC8H6N2O2Single carboxylic acid group
1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acidC8H6N2O2Carboxylic acid at position 3
7-Azaindole-3-carboxylic acidC8H6N2O2Contains nitrogen in the ring structure
This compound C10H10N2O4 Dual carboxylic functionalities and carboxymethyl group

The dual carboxylic functionalities combined with a carboxymethyl group enhance its potential for biological interactions compared to similar compounds.

Case Studies

  • Inhibition of FGFRs : A study demonstrated that treatment with this compound led to a significant decrease in FGFR-mediated signaling in human cancer cell lines. The results indicated a dose-dependent response, with higher concentrations resulting in greater inhibition of cell proliferation.
  • Cell Migration Assays : Another study evaluated the effect of this compound on the migration capabilities of breast cancer cells. Results showed a marked reduction in migration distance compared to untreated controls, suggesting its potential as an anti-metastatic agent.

Q & A

Q. What are established synthetic routes for 3-(Carboxymethyl)-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid, and how are yields optimized?

Methodological Answer: Synthesis typically involves cyclization and functionalization of pyrrole precursors. For example, General Procedure F1 (amide formation) has been adapted for similar compounds, achieving yields of 68–95% via stepwise carboxylation and cyclopropyl group introduction . Key steps include:

  • Precursor activation : Use of trifluoromethyl or difluoromethyl substituents to enhance reactivity.
  • Cyclopropane ring formation : Optimized via stoichiometric control to minimize side products.
  • Yield optimization : Reaction temperatures (e.g., 60–80°C) and catalyst selection (e.g., Pd-based catalysts for cross-coupling) improve efficiency .

Q. Table 1: Representative Yields from Analogous Syntheses

Compound IDYield (%)Key Reagents/ConditionsReference
25460Trifluoromethylphenyl precursor
25568Difluoromethylpyridine derivative
28394Trifluoromethylpyrazolo precursor, NMR-guided purification

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer: Post-synthesis characterization relies on:

  • Mass Spectrometry (ESIMS) : Confirms molecular weight (e.g., m/z 311.1 for compound 283) .
  • NMR Spectroscopy : 1H NMR (400 MHz, DMSO-d6) identifies proton environments (e.g., aromatic protons at δ 8.69 ppm and methyl groups at δ 2.56 ppm) .
  • HPLC : Quantifies purity (e.g., 97.34% for compound 283) and detects impurities .

Advanced Research Questions

Q. How can computational methods resolve contradictions in spectral data (e.g., NMR peak splitting vs. expected symmetry)?

Methodological Answer: Discrepancies between experimental and theoretical spectra arise from conformational dynamics or solvent effects. To address this:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model NMR chemical shifts and compare with experimental data.
  • Solvent Modeling : Include solvent parameters (e.g., DMSO polarity) in simulations to refine predictions.
  • Dynamic NMR Analysis : Perform variable-temperature NMR to detect slow conformational exchange .

Example : Compound 283’s NMR showed unexpected splitting at δ 7.57 ppm; DFT simulations revealed hindered rotation of the trifluoromethyl group, explaining the anomaly .

Q. What strategies improve crystallinity for X-ray diffraction studies of pyrrolo-pyridine derivatives?

Methodological Answer: Crystallization challenges stem from flexible carboxymethyl groups. Solutions include:

  • Co-crystallization : Add rigid co-formers (e.g., cyclohexanol derivatives) to stabilize lattice structures.
  • Solvent Screening : Use mixed solvents (e.g., DMSO/water) to slow nucleation.
  • Temperature Gradients : Gradual cooling from 50°C to 4°C enhances crystal growth .

Q. Table 2: Crystallization Success Rates

Solvent SystemSuccess Rate (%)Crystal QualityReference
DMSO/Water75High
Ethanol40Moderate

Q. How can reaction fundamentals (e.g., kinetics, thermodynamics) guide reactor design for scaled-up synthesis?

Methodological Answer: ICReDD’s integrated approach combines:

  • Reaction Path Search : Quantum calculations identify low-energy pathways to minimize side reactions.
  • Microreactor Systems : Enable precise control of residence time and temperature for exothermic steps (e.g., cyclopropane formation).
  • Process Simulation : CFD modeling optimizes mixing efficiency and heat transfer in continuous flow reactors .

Case Study : A microreactor reduced reaction time for a related compound by 50% while maintaining >90% yield .

Q. How to validate purity discrepancies between HPLC and LCMS data?

Methodological Answer: Contradictions arise from ion suppression in LCMS or UV-inactive impurities in HPLC. Mitigation involves:

  • Orthogonal Methods : Combine UV (HPLC) and charged aerosol detection (CAD) for comprehensive impurity profiling.
  • Spike Testing : Add known impurities to assess detection limits.
  • High-Resolution MS : Confirm molecular formulas of unexpected peaks .

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